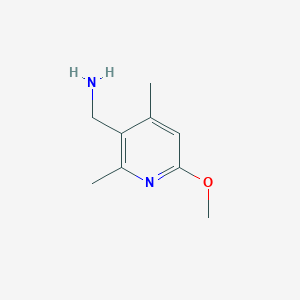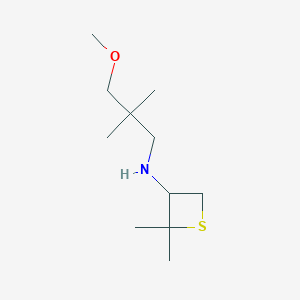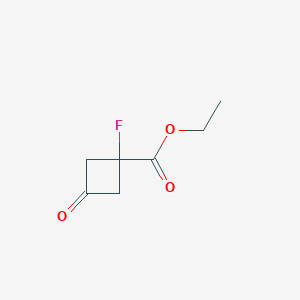![molecular formula C9H8N2O B13028580 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1638760-36-7](/img/structure/B13028580.png)
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6th position and an aldehyde group at the 4th position. It has gained significant attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functionalization at specific positions.
Formation of Pyrrolo[2,3-b]pyridine Core: The pyrrolo[2,3-b]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reduction: 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol
Substitution: Halogenated or nitrated derivatives of this compound
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a modulator of biological pathways, making it a candidate for studying cellular processes.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other pyrrolopyridine derivatives to highlight its uniqueness:
1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, resulting in different chemical reactivity and biological activity.
6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: Contains a chlorine atom instead of a methyl group, which may alter its electronic properties and reactivity.
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol:
Propiedades
Número CAS |
1638760-36-7 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7(5-12)8-2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
RCLXOWQUSPTEMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CNC2=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
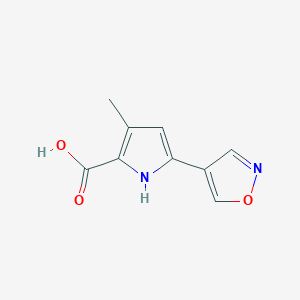
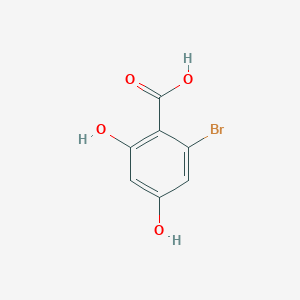
![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![Tert-butyl 9-(aminomethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13028533.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
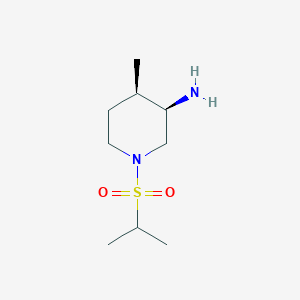
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)

